molecular formula C21H26NO2- B14624029 2-{[(3,5-Di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino}phenolate CAS No. 57414-14-9

2-{[(3,5-Di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino}phenolate

Cat. No.: B14624029
CAS No.: 57414-14-9
M. Wt: 324.4 g/mol
InChI Key: WHRCNUNKMFUJHK-UHFFFAOYSA-M
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Description

2-{[(3,5-Di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino}phenolate is a complex organic compound known for its unique structure and reactivity. This compound features a phenolate group linked to a cyclohexadienone moiety, which is further substituted with tert-butyl groups. The presence of these bulky tert-butyl groups imparts significant steric hindrance, influencing the compound’s reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(3,5-Di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino}phenolate typically involves the reaction of 2,6-di-tert-butylphenol with an appropriate aldehyde under basic conditions. The reaction is carried out in a solvent such as toluene, with piperidine as a catalyst. The mixture is heated under reflux for several hours, followed by the addition of acetic anhydride to complete the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

2-{[(3,5-Di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino}phenolate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like halogens and nitro compounds are employed under acidic or basic conditions.

Major Products Formed

Scientific Research Applications

2-{[(3,5-Di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino}phenolate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[(3,5-Di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino}phenolate involves its ability to undergo redox reactions. The compound can donate or accept electrons, making it an effective antioxidant. It interacts with molecular targets such as enzymes and cellular components, modulating their activity and protecting cells from oxidative damage .

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Di-tert-butylcatechol
  • 3,5-Di-tert-butyl-4-hydroxybenzaldehyde
  • 2,6-Di-tert-butylphenol

Uniqueness

Compared to similar compounds, 2-{[(3,5-Di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino}phenolate exhibits unique reactivity due to the presence of both phenolate and cyclohexadienone moieties. The steric hindrance from the tert-butyl groups further enhances its stability and influences its chemical behavior .

Properties

CAS No.

57414-14-9

Molecular Formula

C21H26NO2-

Molecular Weight

324.4 g/mol

IUPAC Name

2,6-ditert-butyl-4-[(2-hydroxyphenyl)iminomethyl]phenolate

InChI

InChI=1S/C21H27NO2/c1-20(2,3)15-11-14(12-16(19(15)24)21(4,5)6)13-22-17-9-7-8-10-18(17)23/h7-13,23-24H,1-6H3/p-1

InChI Key

WHRCNUNKMFUJHK-UHFFFAOYSA-M

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1[O-])C(C)(C)C)C=NC2=CC=CC=C2O

Origin of Product

United States

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